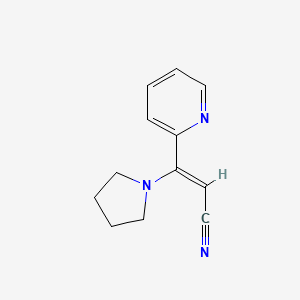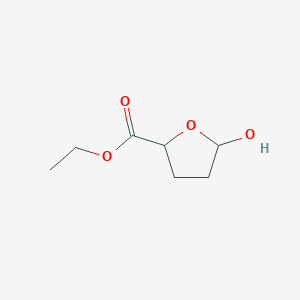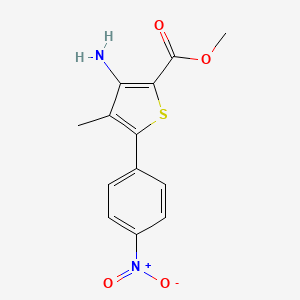![molecular formula C17H23NO3 B12862737 Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate CAS No. 72948-93-7](/img/structure/B12862737.png)
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . This compound is known for its unique bicyclic structure, which includes a carbamate functional group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mécanisme D'action
The mechanism of action of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate functional group allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- This compound
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both a hydroxyl and carbamate functional group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
72948-93-7 |
|---|---|
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C17H23NO3/c19-15(21-12-14-4-2-1-3-5-14)18-13-16-6-9-17(20,10-7-16)11-8-16/h1-5,20H,6-13H2,(H,18,19) |
Clé InChI |
JJVWRJHCDPYZHH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2)CNC(=O)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



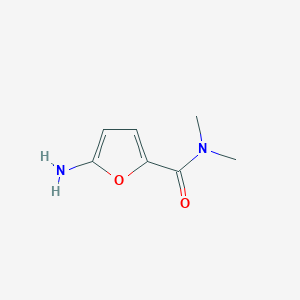
![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
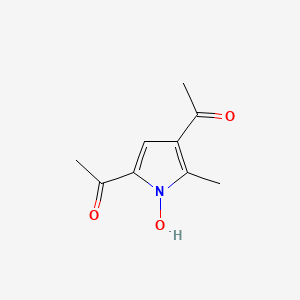
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
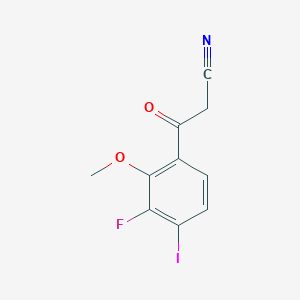
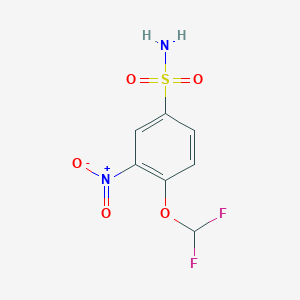
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

